N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline
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Overview
Description
N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline is a complex organic compound that features a piperazine ring substituted with a nitrobenzene carbothioyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of N,N-dimethylaniline with 3-nitrobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine and carbon disulfide under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-dimethyl-4-[4-(3-aminobenzenecarbothioyl)piperazine-1-carbothioyl]aniline.
Scientific Research Applications
N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-nitroaniline: Similar structure but lacks the piperazine and carbothioyl groups.
N,N-dimethyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
N,N-dimethyl-4-[4-(4-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline: Similar but with a different substitution pattern on the benzene ring.
Uniqueness
N,N-dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Overview of N,N-Dimethyl-4-[4-(3-nitrobenzenecarbothioyl)piperazine-1-carbothioyl]aniline
This compound is a synthetic organic compound that belongs to a class of piperazine derivatives. These compounds often exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of the nitro group and carbothioyl moieties in its structure suggests potential pharmacological effects.
Chemical Structure
The compound can be described by the following structural formula:
Where:
- C : Carbon atoms
- H : Hydrogen atoms
- N : Nitrogen atoms
- O : Oxygen atoms
- S : Sulfur atoms
Antimicrobial Properties
Piperazine derivatives have been extensively studied for their antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. Research indicates that modifications in the piperazine ring can enhance antibacterial potency, potentially making this compound a candidate for further investigation in antimicrobial applications.
Antitumor Activity
The incorporation of nitro groups into aromatic compounds has been linked to increased antitumor activity. Studies have demonstrated that nitroaromatic compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS). The specific interactions of this compound with cancer cell lines remain to be explored.
Anti-inflammatory Effects
Many piperazine derivatives exhibit anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. The potential for this compound to influence inflammatory responses warrants further study.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related piperazine derivatives have been evaluated in various research settings:
- Antimicrobial Efficacy : A study evaluated a series of piperazine derivatives against Gram-positive and Gram-negative bacteria, revealing that certain modifications led to enhanced antibacterial activity.
- Antitumor Mechanisms : Research on nitro-substituted anilines demonstrated their ability to induce cell cycle arrest and apoptosis in human cancer cell lines.
- Inflammation Models : In vivo studies using piperazine analogs showed reduced inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases.
Data Table of Related Compounds
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(3-nitrobenzenecarbothioyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-21(2)17-8-6-15(7-9-17)19(27)22-10-12-23(13-11-22)20(28)16-4-3-5-18(14-16)24(25)26/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRWXPWFAXWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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